

Application Notes and Protocols for Ro3280 Treatment in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro3280 is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. **Ro3280** exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis and inhibition of cell proliferation.[2][3][4][5][6][7] These application notes provide detailed protocols for utilizing **Ro3280** in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.

Data Presentation: Efficacy of Ro3280 Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of **Ro3280** varies across different cancer cell lines, reflecting differential sensitivity to PLK1 inhibition. The following table summarizes the reported IC50 values for **Ro3280** in several human cancer cell lines.



Cell Line	Cancer Type	IC50 (nM)	Reference
H82	Lung Cancer	5	Selleck Chemicals
HT-29	Colorectal Cancer	10	Selleck Chemicals
MDA-MB-468	Breast Cancer	19	Selleck Chemicals
PC3	Prostate Cancer	12	Selleck Chemicals
A375	Skin Cancer	70	Selleck Chemicals
22RV1	Prostate Cancer	29.1	Archives of Medical Science
PC3	Prostate Cancer	32.3	Archives of Medical Science
SNU-16	Gastric Cancer	9640 (9.64 μM)	Bangladesh Journal of Pharmacology
NB4	Acute Myeloid Leukemia	50-100 (effective concentration for apoptosis)	PMC - NIH
HL-60	Acute Myeloid Leukemia	50-100 (effective concentration for apoptosis)	PMC - NIH
Primary ALL cells	Acute Lymphocytic Leukemia	35.49 - 110.76	PMC - NIH
Primary AML cells	Acute Myeloid Leukemia	52.80 - 147.50	PMC - NIH

Note: IC50 values can vary depending on the assay conditions, such as cell density, treatment duration, and the specific viability assay used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathways PLK1 Signaling in G2/M Arrest and Apoptosis

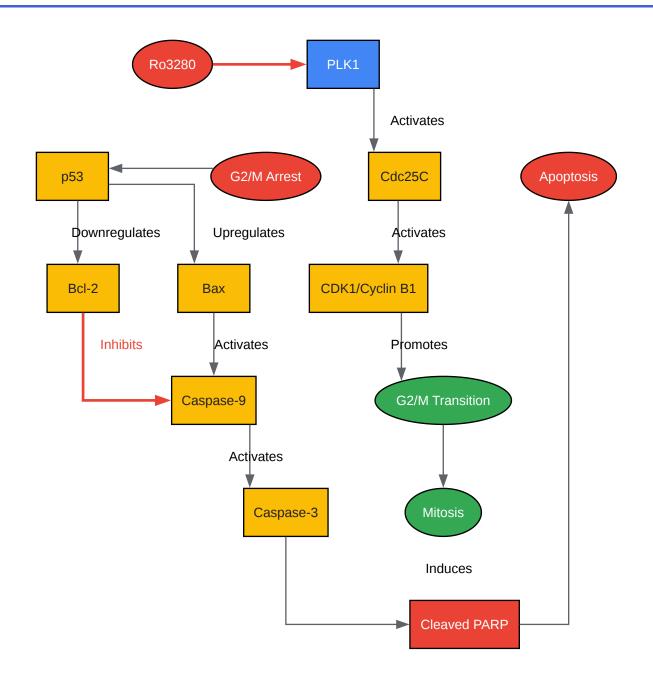




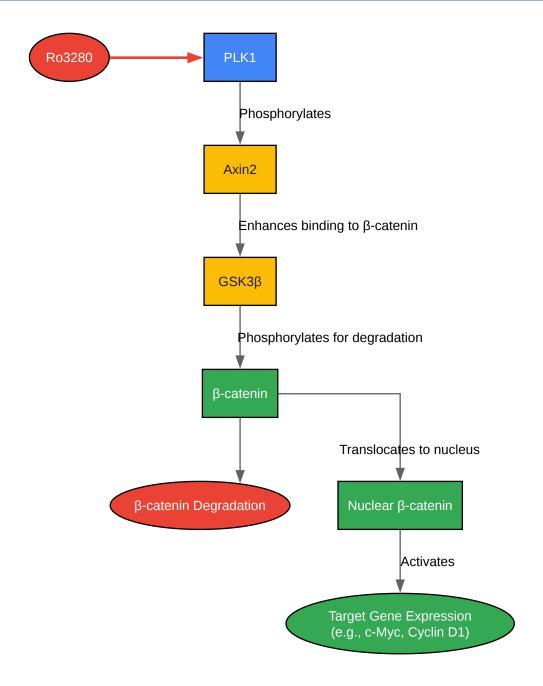


Ro3280, by inhibiting PLK1, disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M checkpoint. This ultimately leads to the induction of apoptosis in cancer cells. The diagram below illustrates the key players in this pathway.

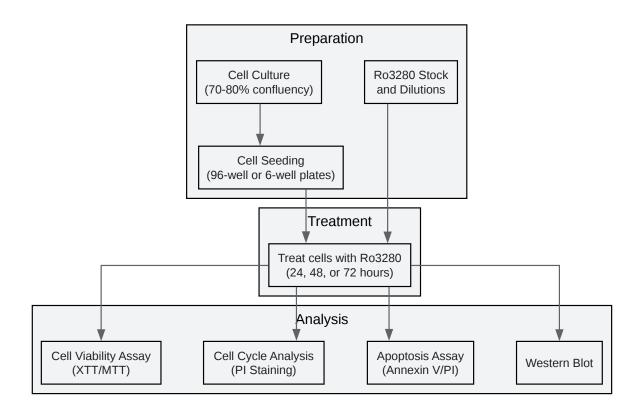












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